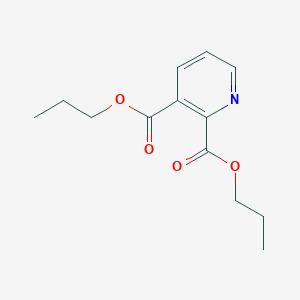

Dipropyl pyridine-2,3-dicarboxylate

CAS No.: 63597-05-7

Cat. No.: VC19408346

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63597-05-7 |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | dipropyl pyridine-2,3-dicarboxylate |

| Standard InChI | InChI=1S/C13H17NO4/c1-3-8-17-12(15)10-6-5-7-14-11(10)13(16)18-9-4-2/h5-7H,3-4,8-9H2,1-2H3 |

| Standard InChI Key | JVZLKICVKYOPPV-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)C1=C(N=CC=C1)C(=O)OCCC |

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Comparative Properties of Pyridine Dicarboxylate Esters

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data for diethyl pyridine-2,3-dicarboxylate suggest analogous patterns for the dipropyl variant:

-

NMR: Signals at δ 8.7–8.8 ppm (pyridine H4/H5), δ 4.3–4.4 ppm (ester -OCH2-), and δ 1.3–1.4 ppm (propyl -CH3).

-

NMR: Peaks near δ 165 ppm (carbonyl carbons), δ 150 ppm (pyridine C2/C3), and δ 60–65 ppm (ester oxygen-bound carbons) .

Synthesis and Industrial Production

Esterification of Pyridine-2,3-Dicarboxylic Acid

The most straightforward route involves esterifying pyridine-2,3-dicarboxylic acid with propanol under acidic catalysis. This method mirrors the synthesis of diethyl pyridine-2,3-dicarboxylate, where sulfuric acid facilitates ester bond formation .

Reaction Scheme:

Cyclization of Propargylamine and Diethyl Butynedioate

Patent CN104447528B describes a novel one-pot synthesis for diethyl pyridine-2,3-dicarboxylate using propargylamine, diethyl butynedioate, and hydrogen peroxide in ethanol. Adapting this method for dipropyl ester synthesis would require substituting diethyl butynedioate with dipropyl butynedioate and optimizing reaction conditions (e.g., temperature: 60–70°C, time: 12 hours) .

Key Advantages:

Reactivity and Functional Transformations

Hydrolysis to Pyridine-2,3-Dicarboxylic Acid

Dipropyl pyridine-2,3-dicarboxylate undergoes alkaline hydrolysis to yield pyridine-2,3-dicarboxylic acid, a precursor for pharmaceuticals and agrochemicals:

Nucleophilic Substitution Reactions

Applications in Pharmaceutical and Industrial Chemistry

Intermediate for Bioactive Molecules

Pyridine-2,3-dicarboxylate esters serve as precursors for herbicides (e.g., imidazolinylnicotinic acids) and antiviral agents . The dipropyl variant’s enhanced lipophilicity may improve blood-brain barrier penetration in CNS-targeted drugs.

Ligand in Coordination Chemistry

The dicarboxylate moiety can act as a bidentate ligand for transition metals, forming complexes with potential catalytic or antimicrobial properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume